molecular formula C7H4ClF3N2O3 B15372687 2-Chloro-6-methoxy-3-nitro-5-(trifluoromethyl)pyridine

2-Chloro-6-methoxy-3-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B15372687
M. Wt: 256.56 g/mol
InChI Key: NMKDYTIGUNHJHG-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-3-nitro-5-(trifluoromethyl)pyridine is a polyhalogenated pyridine derivative characterized by multiple electron-withdrawing substituents. The pyridine core is substituted at positions 2 (chloro), 3 (nitro), 5 (trifluoromethyl), and 6 (methoxy). This unique substitution pattern confers distinct physicochemical properties, including high lipophilicity and metabolic stability, making it a candidate for agrochemical and pharmaceutical applications. For example, compounds like 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS 111928-64-4) share similar substituents but differ in the methoxy group at position 6, which is replaced by an amine in the latter .

Properties

Molecular Formula

C7H4ClF3N2O3

Molecular Weight

256.56 g/mol

IUPAC Name

2-chloro-6-methoxy-3-nitro-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4ClF3N2O3/c1-16-6-3(7(9,10)11)2-4(13(14)15)5(8)12-6/h2H,1H3

InChI Key

NMKDYTIGUNHJHG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related pyridine derivatives, emphasizing substituent effects, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Chloro-6-methoxy-3-nitropyridine 2-Cl, 3-NO₂, 6-OCH₃ C₆H₄ClN₂O₃ 202.56 Intermediate for agrochemical synthesis
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine 2-NH₂, 3-NO₂, 5-CF₃, 6-Cl C₆H₃ClF₃N₃O₂ 241.56 High lipophilicity; insecticide precursor
3-Chloro-N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitro-4-(trifluoromethyl)-1,2-benzenediamine Benzenediamine core with pyridine and CF₃ groups C₁₃H₆Cl₂F₆N₄O₂ 467.11 Dual trifluoromethyl groups enhance bioactivity
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine Pyridine linked to a substituted phenyl group C₁₃H₈ClF₄N 305.66 Bioactive in pest control

Key Observations:

Substituent Effects on Reactivity: The methoxy group at position 6 in the target compound (vs. The trifluoromethyl group at position 5 increases lipophilicity, as seen in and , which correlates with improved membrane permeability in agrochemicals. Nitro groups (position 3) are common in herbicides and insecticides due to their electron-withdrawing effects, which polarize the ring and facilitate nucleophilic substitution reactions .

Comparative Bioactivity :

  • The phenyl-substituted analog in exhibits insecticidal activity, suggesting that the target compound’s trifluoromethyl and nitro groups may synergize for similar applications.
  • The benzenediamine derivative in shows that multiple trifluoromethyl groups enhance binding to biological targets, a property likely shared by the target compound.

Synthetic Challenges :

  • Introducing a methoxy group at position 6 (vs. chloro in ) requires selective etherification, which may involve Ullmann or nucleophilic aromatic substitution under controlled conditions.
  • The presence of both chloro and nitro groups complicates regioselective functionalization, necessitating protective strategies during synthesis.

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